1-(Bromomethyl)-2-ethenylbenzene

Overview

Description

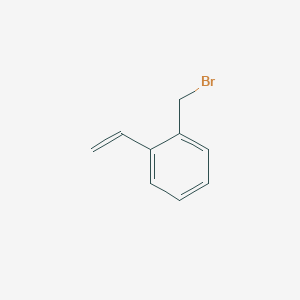

1-(Bromomethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Electrophilic Addition: The ethenyl group can participate in electrophilic addition reactions with halogens like bromine, forming dibromo derivatives.

Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzyl derivatives.

Common Reagents and Conditions:

Electrophilic Addition: Bromine (Br2) in an organic solvent like tetrachloromethane (CCl4) at room temperature.

Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Major Products:

Electrophilic Addition: 1,2-Dibromo-1-(bromomethyl)-2-ethenylbenzene.

Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Bromomethyl)-2-ethenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethenylbenzene in chemical reactions involves the formation of reactive intermediates such as bromonium ions in electrophilic addition reactions . These intermediates can then undergo further transformations, leading to the final products. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Bromobenzene: Consists of a benzene ring with a single bromine atom.

2-Bromoethylbenzene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.

Uniqueness: 1-(Bromomethyl)-2-ethenylbenzene is unique due to the presence of both bromomethyl and ethenyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and industry.

Biological Activity

1-(Bromomethyl)-2-ethenylbenzene, also known as bromomethyl styrene, is an organic compound with the chemical formula C9H9Br. It is a member of the brominated aromatic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological implications, and potential therapeutic applications.

This compound is characterized by the presence of a bromomethyl group attached to a vinylbenzene structure. Its molecular weight is approximately 201.08 g/mol. The compound exhibits lipophilic properties, which can influence its bioavailability and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H9Br |

| Molecular Weight | 201.08 g/mol |

| Log P (octanol-water) | 3.71 |

| Solubility | Moderately soluble in organic solvents |

Antimicrobial Activity

Research indicates that brominated compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further development in cancer therapy.

Case Study: Cytotoxicity Assessment

A cytotoxicity assay was performed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method on HepG2 liver cancer cells:

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 250 ± 15 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects at relatively low concentrations.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Studies have indicated potential carcinogenic effects associated with brominated compounds. The compound's interactions with cytochrome P450 enzymes suggest that it may influence metabolic pathways, leading to the formation of reactive metabolites that could pose risks to human health.

Environmental Impact

As a brominated compound, this compound may have implications for environmental toxicity. Brominated flame retardants are known for their persistence in the environment and potential bioaccumulation in aquatic organisms. Regulatory assessments are necessary to evaluate the environmental fate and ecological risks associated with this compound.

Properties

IUPAC Name |

1-(bromomethyl)-2-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSWEQCVDBMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501148 | |

| Record name | 1-(Bromomethyl)-2-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31134-43-7 | |

| Record name | 1-(Bromomethyl)-2-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.